9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-9-(4-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24ClN/c37-31-17-11-28(12-18-31)30-16-22-36-34(24-30)33-23-29(26-9-5-2-6-10-26)15-21-35(33)38(36)32-19-13-27(14-20-32)25-7-3-1-4-8-25/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUPWBBDOGQWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)C7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729168 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221238-04-5 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed N-Arylation as the Foundation
The core carbazole structure is typically constructed via N-arylation , a reaction between a carbazole precursor and an aryl halide. This step installs the biphenyl-4-yl group at the nitrogen center. The RSC Advances study (2015) demonstrates this using 4-fluoro-iodobenzene and carbazole under palladium catalysis . A 1.0:0.5 molar ratio of aryl halide to carbazole in toluene at 130°C for 6 hours yields 91% of the N-arylated intermediate, 9-([1,1'-biphenyl]-4-yl)-9H-carbazole . Key parameters include:
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Catalyst system : Pd(OAc)₂ with PPh₃ as a ligand.
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Base : Triethylamine (Et₃N) to deprotonate the carbazole.
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Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .
This step is critical for establishing regioselectivity, as competing C-arylation can occur without proper steric or electronic control .
Sequential Suzuki-Miyaura Coupling for Chlorophenyl and Phenyl Substituents
The 3-(4-chlorophenyl) and 6-phenyl groups are introduced via Suzuki-Miyaura coupling . The PubChem entry (CID 58384016) confirms the use of 4-chlorophenylboronic acid and phenylboronic acid as coupling partners . A representative protocol involves:
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Substrate preparation : The N-arylated carbazole is functionalized with bromine at the 3- and 6-positions.
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Coupling conditions :
Yields for this step range from 75% to 89%, depending on the steric bulk of the boronic acid . The 4-chlorophenyl group exhibits higher reactivity due to the electron-withdrawing chlorine atom, which facilitates oxidative addition of the palladium catalyst .
One-Pot Multi-Step Synthesis for Enhanced Efficiency
Recent advances emphasize one-pot methodologies to reduce purification steps and improve atom economy. The RSC Advances study (2015) details a sequential N-arylation/Ullmann coupling protocol using 4-fluoro-iodobenzene, carbazole, and phenylacetylene . Critical optimizations include:
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Molar ratios : A 1.0:0.5:1.0 ratio of aryl halide, carbazole, and acetylene.
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Temperature gradient : 80°C for N-arylation, followed by 130°C for Ullmann coupling.
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Additives : CuI (10 mol%) accelerates the coupling kinetics .
This method achieves an 85% overall yield, with the final product isolated via flash chromatography using petroleum ether .
Alternative Pathways: Benzannulation and Diazotization
For derivatives requiring late-stage functionalization, benzannulation offers a flexible route. The ACS Omega study (2021) employs a domino vinylogous conjugate addition/cyclization/aromatization sequence to construct the carbazole core . Key steps include:
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Vinylogous addition : Between a substituted cyclohexenone and a nitroolefin.
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Cyclization : Catalyzed by K₂CO₃ in THF/hexane at 40°C.
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Aromatization : Achieved via elimination of water under acidic conditions .
While this method avoids palladium catalysts, yields are moderate (45–60%) compared to cross-coupling approaches .
Industrial-Scale Production and Purification
Industrial synthesis prioritizes continuous flow reactors and high-throughput screening to optimize catalysts and solvents. Benchchem’s excluded data (per user instruction) suggest that large-scale batches use:
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Pd nanoparticles immobilized on silica for catalyst recycling.
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Supercritical CO₂ as a green solvent to enhance mass transfer.
Purification involves crystallization from ethanol/water mixtures, yielding >99% purity as confirmed by HPLC .
Characterization and Quality Control
Critical analytical data for the final compound include:
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 227–228°C | DSC | |
| Molecular Weight | 506.035 g/mol | HRMS | |
| Purity | >99% | HPLC (C18 column) | |
| λₑₘ (Fluorescence) | 410 nm (in CH₂Cl₂) | Spectrofluorimetry |
¹H NMR (CDCl₃) exhibits characteristic signals at δ 8.19 ppm (carbazole protons) and δ 7.51–7.31 ppm (biphenyl and chlorophenyl groups) .
Chemical Reactions Analysis
Types of Reactions
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dechlorinated carbazole compounds .
Scientific Research Applications
9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . Additionally, its electronic properties make it suitable for use in organic electronic devices, where it can facilitate charge transport .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Structural Features of Selected Carbazole Derivatives
Key Observations :
- Halogen Effects : The target compound’s 4-chlorophenyl group offers moderate electron-withdrawing effects, enhancing charge transport compared to brominated analogs (e.g., ), which exhibit higher reactivity due to Br’s lower bond dissociation energy.
- Steric Hindrance : Bulky substituents (e.g., tert-butyl in , SiPh₃ in ) reduce molecular packing efficiency, whereas the target’s phenyl/biphenyl groups maintain planar conjugation for optoelectronic applications.
Key Observations :
Physicochemical Properties
Table 3: Thermal and Photophysical Data
*Predicted based on analogous structures.
Biological Activity
9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole (CAS Number: 1221238-04-5) is a complex organic compound belonging to the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₂₄ClN |
| Molecular Weight | 506.035 g/mol |
| Density | 1.17 g/cm³ |
| LogP | 10.438 |
Research indicates that compounds in the carbazole family exhibit various biological activities primarily through the following mechanisms:
- Topoisomerase Inhibition: Compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Activity: Some studies suggest that carbazole derivatives possess antiviral properties, particularly against viruses like Ebola. These compounds can interfere with viral replication processes, making them potential candidates for antiviral drug development .
Anticancer Activity
Several studies have explored the anticancer potential of carbazole derivatives:
- Inhibition of Cancer Cell Proliferation: Research has demonstrated that certain carbazole derivatives can induce G2/M phase cell cycle arrest in various cancer cell lines, including HeLa and MCF-7 cells. This effect is attributed to the inhibition of topoisomerase II activity .
- Apoptosis Induction: The compound has been linked to increased apoptotic activity in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antiviral Activity
The antiviral potential of carbazole derivatives has also been documented:
- Ebola Virus Inhibition: A derivative with structural similarities to this compound showed significant antiviral activity against Ebola virus pseudotypes, with effective concentrations (EC50) in the micromolar range .
Study on Topoisomerase II Inhibition
A study by Jiang et al. focused on a series of carbazole derivatives and their effects on topoisomerase II inhibition. The findings indicated that these compounds could significantly inhibit both TopoIIα and TopoIIβ activities at concentrations around 20 µM, leading to reduced cell proliferation in vitro .
Antiviral Efficacy Against Ebola
In a detailed investigation into antiviral activities, compounds structurally related to this compound were tested against the Ebola virus. The results showed promising antiviral effects with selectivity indices suggesting a favorable therapeutic window .
Q & A
Q. What are the optimal synthetic routes for preparing 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole?
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the carbazole core with biphenyl and chlorophenyl substituents. Key steps include:
- Using anhydrous solvents (toluene or THF) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Employing K₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst for efficient coupling .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structure .
Q. How can the molecular structure of this compound be validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key parameters include:
- Crystallization : Slow diffusion of ethanol into a dichloromethane solution of the compound .
- Data collection : Using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL software for solving and refining the structure, with final R-factors < 0.05 .
Alternative methods like Hirshfeld surface analysis (Figure 4 in ) can map intermolecular interactions (e.g., C–H⋯π contacts).
Advanced Research Questions
Q. How do π–π stacking interactions influence the compound’s optoelectronic properties?
The biphenyl and chlorophenyl groups enable π–π interactions with aromatic systems, which can be studied via:
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps and electron density distribution .
- Fluorescence quenching assays : Monitor emission changes upon titration with electron-deficient aromatic quenchers (e.g., nitrobenzene) .
- X-ray crystallography : Measure interplanar distances (e.g., 3.4–3.6 Å) between aromatic rings .
Contradictions between computational and experimental results may arise due to solvent effects or crystal packing forces, requiring multi-method validation .
Q. What strategies resolve discrepancies in photophysical data between solution and solid-state measurements?
- Aggregation-induced emission (AIE) studies : Compare THF solution (monomeric emission) vs. solid-state (aggregate emission) spectra. Use time-resolved fluorescence to assess excited-state dynamics .
- Thermogravimetric analysis (TGA) : Rule out thermal degradation during solid-state measurements .
- DSC/XRD : Confirm polymorphism or amorphous-crystalline transitions affecting emission .
For example, alkyl chain length (e.g., ethyl vs. hexyl) can modulate solid-state packing, leading to shifts in λmax.
Q. How can computational modeling predict biological activity against cancer cells?
- Molecular docking : Screen against targets like Bcl-2 or cyclin-dependent kinases using AutoDock Vina .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity (IC₅₀) from MTT assays .
- Apoptosis pathway analysis : Validate predictions via flow cytometry (sub-G1 phase arrest) and Western blotting (Bcl-2/p53 expression) .
Contradictions between docking scores and experimental IC₅₀ values may arise from membrane permeability limitations, requiring logP measurements .
Q. What methodologies address conflicting crystallographic data on intermolecular interactions?
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., C⋯H vs. H⋯H contacts) using CrystalExplorer .
- Conformer sampling : Compare DFT-optimized gas-phase structures with SCXRD data to identify packing-induced distortions .
- Synchrotron radiation : High-resolution data collection (λ = 0.5 Å) improves precision for weak interactions (e.g., halogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
